Cas no 2002-24-6 (2-Aminoethan-1-ol hydrochloride)

2-Aminoethan-1-ol hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-hydroxyethylammonium chloride
- ETHANOLAMINE HYDROCHLORIDE
- 2-Aminoethanol Hydrochloride
- Ethanolamine hydrochloride, pure
- 2-ethanolamine hydrochloride
- 2-Hydroxyethylamine Hydrochloride
- 2-hydroxyethylamino hydrochloride
- Colamine hydrochloride
- ethan-1-ol-2-amine hydrochloride
- Ethanol,2-amino-,hydrochloride
- Ethanolamine chloride
- Ethanolamine HCl
- MEA hydrochloride
- Monoethanolamine Hydrochloride
- N-(2-hydroxyethyl)-ammonium chloride
- beta-aminoethanol hydrochloride
- Monoethanolaminium chloride
- 2-Aminoethan-1-ol hydrochloride
- Ethanolamine hydrochloride, SAJ special grade, >=98.0%
- NSC 30601
- Ethanol, 2-amino-, hydrochloride
- NSC41218
- NSC10000
- Ethanolamine hydrochloride, Vetec(TM) reagent grade, 99%
- Ethanol, 2-amino-, hydrochloride (1:1)
- A0298
- Ethanolamine hydrochloride, >=99%
- CS-0088236
- 2-amino ethanol HCl
- MEA HCl
- NSC-41218
- HY-W035903
- 2Aminoethanol HCl
- 9007-33-4
- Q27282309
- ETHANOLAMINE-HCL
- NSC 10000
- KKP3YYL02F
- 2002-24-6
- ETHANOLAMINE HYDROCHLORIDE [MI]
- 2Aminoethanol hydrochloride
- MFCD00012892
- ETHANOLAMINE HYDROCHLORIDE (II)
- NSC-10000
- Ethanolamine hydrochloride, >=99.0%
- Ethanol, 2amino, hydrochloride
- .beta.-Aminoethanol hydrochloride
- SB83773
- ethanolaminehydrochloride
- DTXCID5029552
- NSC30601
- ETHANOLAMINE HYDROCHLORIDE [II]
- betaAminoethanol hydrochloride
- 2Hydroxyethylammonium chloride
- ETHANOL-13C2-AMINE HYDROCHLORIDE
- 2-Aminoethanol HCl
- ETHANOLAMINE HCL [INCI]
- NSC 41218
- 2-amino-ethanol hydrochloride
- 2-aminoethanol;hydrochloride
- F17546
- AKOS015848163
- EINECS 217-900-6
- s6210
- W-109737
- DTXSID8049593
- UNII-KKP3YYL02F
- NSC-30601
-
- MDL: MFCD00012892
- Inchi: 1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H
- InChI Key: PMUNIMVZCACZBB-UHFFFAOYSA-N
- SMILES: C(CO)N.Cl
- BRN: 3542892
Computed Properties
- Exact Mass: 97.02940
- Monoisotopic Mass: 97.029
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 5
- Rotatable Bond Count: 1
- Complexity: 10
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- Surface Charge: 0
- Topological Polar Surface Area: 46.2A^2
- XLogP3: nothing
Experimental Properties
- Color/Form: powder
- Density: 1.4400
- Melting Point: 82.0 to 86.0 deg-C
- Boiling Point: 170 °C
- Flash Point: 93.3ºC
- Water Partition Coefficient: almost transparency
- PSA: 46.25000
- LogP: 0.43970
- Merck: 3727
- Solubility: Soluble
- Sensitiveness: Hygroscopic
- pka: 9.5(at 25℃)
2-Aminoethan-1-ol hydrochloride Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- FLUKA BRAND F CODES:3-10
- RTECS:KJ6370000
-
Hazardous Material Identification:
- TSCA:Yes
- Risk Phrases:R36/37/38
- Storage Condition:Store in cold storage.
2-Aminoethan-1-ol hydrochloride Customs Data
- HS CODE:2923900090
- Customs Data:
China Customs Code:
2923900090Overview:
2923900090 Other quaternary ammonium salts and quaternary ammonium bases.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2923900090 other quaternary ammonium salts and hydroxides.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
2-Aminoethan-1-ol hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L14322-500g |
Ethanolamine hydrochloride, 98+% |
2002-24-6 | 98+% | 500g |
¥2649.00 | 2023-03-06 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A0298-100G |
2-Aminoethanol Hydrochloride |
2002-24-6 | >98.0%(T) | 100g |
¥330.00 | 2023-09-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E809294-25g |
Ethanolamine hydrochloride |
2002-24-6 | 98% | 25g |
¥86.00 | 2022-01-14 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003578-25g |
2-Aminoethan-1-ol hydrochloride |
2002-24-6 | 98% | 25g |
¥86 | 2023-09-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003578-100g |
2-Aminoethan-1-ol hydrochloride |
2002-24-6 | 98% | 100g |
¥269 | 2023-09-09 | |
YAN FENG KE JI ( BEI JING ) Co., Ltd. | H37784-100g |
2-Aminoethan-1-ol hydrochloride |
2002-24-6 | 98% | 100g |
¥130 | 2023-09-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | E173A-100g |
2-Aminoethan-1-ol hydrochloride |
2002-24-6 | 98% | 100g |
¥183.0 | 2022-06-10 | |
Cooke Chemical | A3993812-100G |
Ethanolamine Hydrochloride |
2002-24-6 | 99% | 100g |
RMB 247.20 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | E173A-25g |
2-Aminoethan-1-ol hydrochloride |
2002-24-6 | 98% | 25g |
¥60.0 | 2022-06-10 | |
Enamine | EN300-49379-1.0g |
2-aminoethan-1-ol hydrochloride |
2002-24-6 | 1.0g |
$0.0 | 2023-02-10 |
2-Aminoethan-1-ol hydrochloride Related Literature
-
Elizabeth S. Read,Kate L. Thompson,Steven P. Armes Polym. Chem. 2010 1 221
-
2. 593. Acid dissociation constants of the ammonium group in 2-aminoethanol, 2-aminoethyl phosphate, and 2-aminoethyl sulphateS. P. Datta,A. K. Grzybowski J. Chem. Soc. 1962 3068
-
Eliona Kulla,Petr Zuman Org. Biomol. Chem. 2008 6 3771
-
Sandeep Kumar Vashist,Chandra Kumar Dixit,Brian D. MacCraith,Richard O'Kennedy Analyst 2011 136 4431
-
Subash C. B. Gopinath,Penmetcha K. R. Kumar Analyst 2014 139 2678
Additional information on 2-Aminoethan-1-ol hydrochloride
Introduction to 2-Aminoethan-1-ol hydrochloride (CAS No. 2002-24-6)
2-Aminoethan-1-ol hydrochloride, also known by its chemical name Ethanolamine hydrochloride, is a compound of significant interest in the field of pharmaceuticals and biochemical research. With the CAS number 2002-24-6, this substance has garnered attention due to its versatile applications and structural properties. Ethanolamine hydrochloride is a derivative of ethanolamine, featuring a hydrochloride salt form that enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
The molecular structure of 2-Aminoethan-1-ol hydrochloride consists of an ethylene backbone with two functional groups: an amino group (-NH₂) and a hydroxyl group (-OH). The presence of these polar functional groups imparts unique chemical characteristics, including basicity and hydrogen bonding capability, which are crucial for its role in various biochemical processes. The hydrochloride salt form stabilizes the compound by forming an ionic bond with a chloride ion, improving its shelf life and handling properties.
In recent years, 2-Aminoethan-1-ol hydrochloride has been extensively studied for its potential applications in drug formulation and therapeutic interventions. Its ability to act as a chelating agent, a corrosion inhibitor, and a precursor in the synthesis of more complex molecules has made it indispensable in industrial and laboratory settings. Furthermore, its role in the development of novel pharmaceutical agents has been highlighted in several cutting-edge research studies.
One of the most compelling areas of research involving 2-Aminoethan-1-ol hydrochloride is its application in the synthesis of active pharmaceutical ingredients (APIs). Researchers have leveraged its structural flexibility to develop intermediates for antihistamines, antiviral agents, and even anticancer drugs. For instance, studies have demonstrated its efficacy in constructing heterocyclic compounds that exhibit potent biological activity. The compound’s ability to participate in nucleophilic substitution reactions makes it particularly useful in constructing complex molecular frameworks required for drug development.
Another significant application of Ethanolamine hydrochloride is in the field of biomaterials and polymer science. Its chelating properties allow it to bind with metal ions, which is crucial for applications such as metal ion sequestration in wastewater treatment and as a stabilizing agent in polymer formulations. Additionally, its role as a corrosion inhibitor has been explored in industrial applications, where it helps protect metal surfaces from oxidative degradation.
The pharmaceutical industry has also harnessed the potential of 2-Aminoethan-1-ol hydrochloride as a solvent and reagent in drug synthesis. Its high solubility in water and organic solvents makes it an ideal medium for facilitating various chemical reactions. Moreover, its stability under different pH conditions enhances its utility in formulating drug solutions that require precise control over acidity or basicity.
Recent advancements in synthetic methodologies have further expanded the applications of Ethanolamine hydrochloride. Researchers have developed novel catalytic systems that utilize this compound as a key intermediate to produce high-value chemicals with minimal waste. These innovations align with the growing emphasis on sustainable chemistry practices, where efficiency and environmental impact are equally prioritized.
The biological significance of 2-Aminoethan-1-ol hydrochloride extends beyond its synthetic utility. Studies have shown that ethanolamine derivatives can modulate cellular processes by interacting with specific enzymes and receptors. For example, modified ethanolamines have been investigated for their potential role in enhancing membrane permeability and facilitating drug delivery systems. Such findings open up new avenues for therapeutic intervention across various medical conditions.
In conclusion, 2-Aminoethan-1-ol hydrochloride (CAS No. 2002-24-6) is a multifaceted compound with broad applications in pharmaceuticals, biomaterials, and industrial chemistry. Its unique structural features and chemical properties make it an invaluable asset in both research laboratories and commercial manufacturing processes. As scientific understanding continues to evolve, the potential uses of this compound are expected to expand further, driving innovation across multiple sectors.
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